molecular formula C10H12O2 B3046353 3,3-Dimethyl-2,3-dihydrobenzofuran-4-ol CAS No. 1232362-02-5

3,3-Dimethyl-2,3-dihydrobenzofuran-4-ol

Cat. No. B3046353
CAS RN: 1232362-02-5
M. Wt: 164.20
InChI Key: IWWTWTAMCFPVEX-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2,3-dihydrobenzofuran-4-ol is a derivative of benzofuran . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzofuran derivatives have been synthesized using various methods . The synthetic approaches are classified according to the key bond(s) formed during the construction of the dihydrobenzofuran skeleton .

Scientific Research Applications

Synthesis and Structural Analysis

  • Compound Synthesis and Structure : A study on a compound related to 3,3-Dimethyl-2,3-dihydrobenzofuran-4-ol indicated the synthesis of a compound with similar structural components. This compound's structure was characterized using NMR, HRMS, and X-ray diffraction, demonstrating its potential in crystallography and structural chemistry (Hu Jingqian et al., 2016).

Chemical Reactions and Synthesis Methods

  • Allylic Substitution Synthesis : Research on 2-methylene-2,3-dihydrobenzofuran-3-ols, closely related to the compound , revealed a method for synthesizing 2-thiomethylbenzofuran derivatives through either acid-catalysed or radical-promoted reactions (Gabriele et al., 2010).

  • Diverse Catechin Congeners Synthesis : A study explored the synthesis of 4-arylchroman-3-ols, which are structurally similar to this compound. This work focused on achieving high stereo- and regioselectivity in the synthesized compounds, contributing to the field of organic synthesis and chemical biology (Devi et al., 2016).

Biological Activity and Pharmacological Research

  • Enzyme Interaction Studies : Investigations into the role of phenolic inhibitors, including derivatives of dihydrobenzofurans, in the degradation of indole-3-acetic acid by peroxidase, provided insights into enzyme-inhibitor interactions and the potential biological roles of these compounds (Lee, 1977).

  • Antitubercular Agents : A study on benzofuro[3,2-f][1]benzopyrans, related to the compound of interest, highlighted their significant activity against Mycobacterium tuberculosis. These findings contribute to the development of new antitubercular agents (Prado et al., 2006).

Future Directions

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . There is a need to collect the latest information in this promising area to pave the way for future research .

Mechanism of Action

Target of Action

It is known that benzofuran derivatives, to which this compound belongs, have been found to exhibit antimicrobial properties . Therefore, it can be inferred that the compound may target microbial cells, but the specific targets within these cells are yet to be identified.

Mode of Action

Benzofuran derivatives have been reported to exhibit good antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups . This suggests that the hydroxyl group at the 4-position in this compound might play a crucial role in its interaction with its targets.

Result of Action

Based on the antimicrobial properties of similar benzofuran derivatives , it can be speculated that this compound may lead to the death or growth inhibition of microbial cells.

properties

IUPAC Name

3,3-dimethyl-2H-1-benzofuran-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-10(2)6-12-8-5-3-4-7(11)9(8)10/h3-5,11H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWTWTAMCFPVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=CC=CC(=C21)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70725435
Record name 3,3-Dimethyl-2,3-dihydro-1-benzofuran-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1232362-02-5
Record name 3,3-Dimethyl-2,3-dihydro-1-benzofuran-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3,3-dimethyl-4-(methyloxy)-2,3-dihydro-1-benzofuran (Intermediate 49, 4.0 g) in dichloromethane (100 ml, SCRC) was added BBr3 (6.37 ml, 67.3 mmol, SCRC) dropwise under ice-cooling. After the addition was complete, the reaction mixture was stirred for 2 hours at room temperature and then water (20 ml) was added. The resulting mixture was extracted with ethyl acetate (3 times 100 ml, SCRC) and the combined organic layers were dried, evaporated and purified by silica gel chromatography with EtOAc/PE as eluents (1/20) to afford the title compound (2.8 g).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6.37 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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